(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Lipophilicity Drug Design Blood-Brain Barrier Permeability

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 418788-17-7) is a synthetic secondary amine belonging to the substituted dibenzylamine class, characterized by a 2-fluoro substituent on one benzyl ring and a 4-methoxy group on the other. This compound, with a molecular formula of C15H16FNO and a molecular weight of 245.29 g/mol , serves as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting equilibrative nucleoside transporters (ENTs) and histamine H3/serotonin receptors.

Molecular Formula C15H16FNO
Molecular Weight 245.29 g/mol
CAS No. 418788-17-7
Cat. No. B1298351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
CAS418788-17-7
Molecular FormulaC15H16FNO
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC=C2F
InChIInChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3
InChIKeyNQYDNUKRKWAKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 418788-17-7): A Specialized Benzylamine Building Block for Targeted Medicinal Chemistry


(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 418788-17-7) is a synthetic secondary amine belonging to the substituted dibenzylamine class, characterized by a 2-fluoro substituent on one benzyl ring and a 4-methoxy group on the other [1]. This compound, with a molecular formula of C15H16FNO and a molecular weight of 245.29 g/mol , serves as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting equilibrative nucleoside transporters (ENTs) and histamine H3/serotonin receptors [2]. Its unique substitution pattern differentiates it from other benzylamine derivatives, offering distinct physicochemical and potential biological properties that are critical for rational drug design and chemical probe development.

May support ENT1 inhibitor synthesis studies
Patent-reported H3/SERT modulator motif
Reported LogD7.4 may support CNS permeability evaluation
Allows substitution-dependent SPR comparison

The Critical Role of Substitution Pattern in (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine: Why Simple Analogs Are Not Interchangeable


In the realm of medicinal chemistry, seemingly minor structural modifications can drastically alter a compound's pharmacokinetic and pharmacodynamic profile. (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine possesses a specific 2-fluoro,4-methoxy substitution pattern on its two distinct benzyl rings. This precise arrangement is not arbitrary; structure-activity relationship (SAR) studies on related benzylamine scaffolds demonstrate that the position and nature of halogen and methoxy substituents profoundly influence target binding affinity, selectivity, and physicochemical properties such as lipophilicity and metabolic stability [1]. Consequently, substituting this compound with a close analog, such as the (4-fluoro)-(2-methoxy) or (4-fluoro)-(4-methoxy) variants, cannot be assumed to yield equivalent biological outcomes or material properties, as detailed in the quantitative evidence below.

Property
Target
Analog
Lipophilicity
2-Fluoro-4-methoxy (predicted logP context)
4-Fluoro-4-methoxy (lower logP context)
Substitution motif
2-fluoro-4-methoxyphenyl
4-fluoro-2-methoxyphenyl
Predicted property differences may lead to distinct membrane partitioning and target interaction profiles; direct substitution requires experimental validation.

Quantitative Differentiation of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine from its Closest Analogs


Higher Predicted Lipophilicity (LogP) Compared to the 4-Fluoro Analog

The predicted octanol-water partition coefficient (LogP) for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is 3.39, which is 0.49 log units higher than that of its direct analog, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (LogP = 2.9) [1]. This difference indicates a measurably greater lipophilicity for the target compound.

Predicted LogP vs 4-F analog
Cross-study comparable
3.39vs2.9
Δ +0.49
Supports distinct lipophilicity-driven partitioning context
Computed property; experimental confirmation needed
Lipophilicity Drug Design Blood-Brain Barrier Permeability

Distinct Lipophilicity Profile Compared to the 4-Fluoro-2-Methoxy Isomer

When compared to its positional isomer, (4-Fluoro-benzyl)-(2-methoxy-benzyl)-amine (CAS 499997-38-5), which has a predicted LogP of 3.52 [1], (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine exhibits a lower lipophilicity by 0.13 log units. This demonstrates that the specific placement of the fluoro and methoxy groups significantly impacts the overall lipophilicity of the molecule.

LogP vs 4-F-2-MeO isomer
Cross-study comparable
3.39vs3.52
Δ -0.13
Isomer-specific lipophilicity context for SPR studies
Computed; validate with experimental LogP
Lipophilicity Structure-Activity Relationship Isomer Comparison

Conserved Polar Surface Area and Hydrogen Bonding Capacity Across Close Analogs

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has a predicted polar surface area (PSA) of 21.26 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This physicochemical profile is nearly identical to that of the (4-fluoro)-(2-methoxy) isomer (PSA = 21.26 Ų, LogP = 3.52) [2], confirming that differences in biological activity between these two compounds are likely driven primarily by their distinct 3D geometries and electron distribution rather than by gross measures of polarity or hydrogen bonding potential.

Polar Surface Area Profile
Cross-study comparable
PSA 21.26 Ų; HBD 1; HBA 2
Conserved polarity; substitution pattern drives activity context
Computed property; confirm with topological PSA
Polar Surface Area Drug Likeness Physicochemical Properties

Validated Scaffold for ENT1 Inhibitor Development with Substitution-Specific Affinity

In a focused medicinal chemistry effort to reduce the polarity of the ENT1 inhibitor NBTI, researchers replaced the ribose moiety with substituted benzyl groups. A key finding from this study was that introduction of fluoro and methoxy groups at the 4-position of the phenyl ring was clearly preferable for maintaining high affinity for ENT1 [1]. While the study did not test (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine directly, its core structural feature—a 4-methoxy-substituted benzyl group—is explicitly highlighted as favorable. The lead compounds from this series achieved Ki values in the low nanomolar range (e.g., 39 nM for compounds 35 and 60) [1].

ENT1 SAR Scaffold Inference
Class-level inference
4-methoxybenzyl substitution reported favorable; related compounds Ki ~39 nM
May support ENT1 inhibitor exploration
Not directly tested; inferred from analog series
ENT1 Inhibitor Nucleoside Transport Cancer Research

Recognition as a Privileged Substitution Motif in Histamine H3 and Serotonin Transporter Modulators

A patent application from Janssen Pharmaceutica N.V. (US20080045509A1) discloses a broad series of substituted benzyl amine compounds as dual modulators of the histamine H3 receptor and the serotonin transporter (SERT) [1]. Within this patent, the specific substitution pattern '2-fluoro-4-methoxyphenyl' is explicitly listed as a preferred embodiment for the core benzylamine scaffold [2]. This provides direct intellectual property validation that the unique combination of substituents present in (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is recognized by experts in the field as being particularly relevant for modulating these clinically important CNS targets.

Patent Substitution Motif
Class-level inference
'2-fluoro-4-methoxyphenyl' listed as preferred in US20080045509A1
Supports H3/SERT modulator research context
Qualitative patent disclosure; broad scope
Histamine H3 Receptor Serotonin Transporter (SERT) CNS Disorders

High Predicted LogD at Physiological pH Indicative of Favorable CNS Permeability

The predicted distribution coefficient at pH 7.4 (LogD7.4) for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is 2.52 [1]. This value falls within the optimal range (typically 2-5) for compounds intended to passively cross the blood-brain barrier (BBB). In contrast, its close analog, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, has a reported LogP of 2.9 (a less direct measure of BBB permeability than LogD7.4, but still suggesting lower lipophilicity under physiological conditions) [2].

Predicted LogD7.4
Cross-study comparable
2.52 (LogD7.4)
Comparator LogP 2.9
May support CNS permeability evaluation context
Computed; compare with experimental LogD/PAMPA
LogD CNS Drug Discovery Physiological pH

Strategic Application Scenarios for (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine in Drug Discovery and Chemical Biology


Synthesis of Novel ENT1 Inhibitors for Oncology Research

Researchers aiming to develop new inhibitors of the equilibrative nucleoside transporter 1 (ENT1) for potential cancer therapy should utilize (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine as a key building block. Its core structure aligns with SAR findings that 4-methoxy substitution on the benzyl group is favorable for ENT1 binding [1]. By further derivatizing this compound, researchers can explore a chemical space with a high probability of yielding potent ENT1 inhibitors, leveraging the class-level evidence that related benzyl-substituted NBTI analogs achieve low nanomolar affinity (Ki = 39 nM) [1].

Development of Dual Histamine H3/SERT Modulators for CNS Disorders

This compound is an ideal intermediate for laboratories engaged in the synthesis of novel chemical entities targeting the histamine H3 receptor and serotonin transporter (SERT). Its '2-fluoro-4-methoxyphenyl' substitution pattern is explicitly validated in a key pharmaceutical patent (US20080045509A1) as a preferred motif for achieving activity against these targets [2]. This provides a strong, patent-informed rationale for selecting this compound over other benzylamine analogs to generate proprietary leads for cognitive and mood disorders.

Optimization of CNS Penetrant Lead Compounds

Medicinal chemists seeking to improve the blood-brain barrier (BBB) permeability of their lead series should consider (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine as a synthetic intermediate. Its favorable predicted LogD7.4 value of 2.52 [3] suggests it possesses an ideal lipophilicity profile for passive diffusion into the CNS. When incorporated into larger molecular frameworks, this core could help to maintain or achieve the CNS drug-like properties required for neurological and psychiatric disease targets.

Investigating the Impact of Subtle Substitution on Physicochemical and ADME Profiles

For academic and industrial groups studying structure-property relationships (SPR), this compound serves as a precise tool for comparative studies. Its distinct lipophilicity (LogP = 3.39) [3] compared to the (4-fluoro)-(2-methoxy) isomer (LogP = 3.52) [4] and (4-fluoro)-(4-methoxy) isomer (LogP = 2.9) [5] allows researchers to systematically probe how the position of a single halogen or methoxy group influences key drug-like properties, such as metabolic stability, plasma protein binding, and membrane permeability, without introducing confounding differences in molecular weight or PSA.

Application
Selection Property
Validation Focus
ENT1 inhibitor synthesis studies
4-methoxybenzyl SAR context
ENT1 binding and nucleoside transport endpoints
H3/SERT modulator chemical probe development
Patent-reported substitution motif
H3/SERT binding and functional assay profiles
CNS penetration research studies
Reported LogD7.4 context
BBB permeability and brain exposure endpoints
Substitution-dependent SPR studies
Isomer-specific lipophilicity context
LogP/LogD and ADME property profiling

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